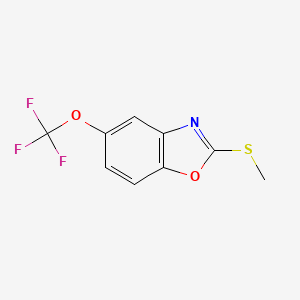
Benzoxazole, 2-(methylthio)-5-(trifluoromethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-5-(trifluoromethoxy)benzo[d]oxazole is a heterocyclic compound that contains both sulfur and fluorine atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-(trifluoromethoxy)benzo[d]oxazole typically involves the reaction of 2-aminophenol derivatives with appropriate sulfur and fluorine-containing reagents. One common method includes the use of trifluoromethoxybenzaldehyde and methylthiol in the presence of a catalyst under controlled temperature and pressure conditions . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reagents are mixed and heated under specific conditions to ensure complete reaction. The use of green chemistry principles, such as catalyst-free and solvent-free reactions, is becoming more prevalent to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-5-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Scientific Research Applications
2-(Methylthio)-5-(trifluoromethoxy)benzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(Methylthio)-5-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)benzo[d]oxazole
- 5-(Trifluoromethoxy)benzo[d]oxazole
- 2-(Methylthio)-5-(methoxy)benzo[d]oxazole
Uniqueness
2-(Methylthio)-5-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both methylthio and trifluoromethoxy groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C9H6F3NO2S |
|---|---|
Molecular Weight |
249.21 g/mol |
IUPAC Name |
2-methylsulfanyl-5-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6F3NO2S/c1-16-8-13-6-4-5(15-9(10,11)12)2-3-7(6)14-8/h2-4H,1H3 |
InChI Key |
BEKMVZSHRRKJTP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(O1)C=CC(=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















